![molecular formula C7H14ClNO2 B2922056 3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride CAS No. 1955492-76-8](/img/structure/B2922056.png)
3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride
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Overview
Description
3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1955492-76-8 . It has a molecular weight of 179.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride . The InChI code is 1S/C7H13NO2.ClH/c8-4-6(7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 179.64 .Scientific Research Applications
Synthesis and Anticancer Activity : Research by Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl derivatives of certain triazinone compounds, demonstrating significant in vitro anticancer activities against different cancer cell lines. While the study does not directly mention 3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride, the synthetic methodologies and the anticancer potential of structurally related compounds underscore the importance of such chemical scaffolds in developing new anticancer agents (Saad & Moustafa, 2011).
Peptide Synthesis and Structural Analysis : Abele, Seiler, and Seebach (1999) reported on the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, highlighting the unique structural motifs and potential for developing novel peptide-based therapeutics. This study reflects the broader utility of cyclopropane-containing amino acids in peptide science, potentially including 3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride for ribbon-type arrangements of H-bonded rings in peptide structures (Abele, Seiler, & Seebach, 1999).
Materials Science and Polymer Chemistry : Trejo-Machin et al. (2017) investigated the use of phloretic acid for enhancing the reactivity of molecules towards benzoxazine ring formation, presenting an avenue for the development of materials with tailored properties. While focusing on a different chemical entity, the study's approach to modifying hydroxyl-bearing molecules can be analogous to research involving 3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride in the context of creating advanced polymeric materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Corrosion Inhibition : Herrag et al. (2010) explored the inhibitive action of newly synthesized diamine derivatives against the corrosion of mild steel in an acidic solution, demonstrating the potential of amine-functionalized compounds in industrial applications. This research hints at the possible applications of 3-Amino-2-(cyclopropylmethyl)propanoic acid hydrochloride and related compounds in corrosion protection strategies (Herrag, Hammouti, Elkadiri, Aouniti, Jama, Vezin, & Bentiss, 2010).
Safety and Hazards
properties
IUPAC Name |
2-(aminomethyl)-3-cyclopropylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-4-6(7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZMHEALMACUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955492-76-8 |
Source
|
Record name | 3-amino-2-(cyclopropylmethyl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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